molecular formula C23H24BrP B1586297 Cyclopentyltriphenylphosphonium bromide CAS No. 7333-52-0

Cyclopentyltriphenylphosphonium bromide

Cat. No. B1586297
CAS RN: 7333-52-0
M. Wt: 411.3 g/mol
InChI Key: WZYWSVSFFTZZPE-UHFFFAOYSA-M
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Description

Cyclopentyltriphenylphosphonium bromide is a chemical compound with the CAS Number 7333-52-0 . It has a molecular weight of 411.32 . The IUPAC name for this compound is cyclopentyl (triphenyl)phosphonium bromide .


Molecular Structure Analysis

The InChI code for Cyclopentyltriphenylphosphonium bromide is 1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Preparation and Reaction in Organic Synthesis

Cyclopentyltriphenylphosphonium bromide plays a significant role in organic synthesis. For instance, it's utilized in the preparation of cyclopropyltriphenylphosphonium salts. These salts, upon reaction with carbonyl compounds, yield alkylidenecyclopropanes, a crucial class of organic compounds (Utimoto, Tamura, & Sisido, 1973).

Corrosion Inhibition

Research indicates that cyclopentyltriphenylphosphonium bromide can be used for corrosion inhibition. A study demonstrated its application in preventing mild steel corrosion in acidic environments. It was found that its corrosion mitigation potential varies based on the size of the cycloalkyl ring (Goyal et al., 2021).

Formation of Hydrogels and Smart Materials

This compound also finds application in the formation of hydrogels. A study showed that alkyl triphenylphosphonium bromide, along with β-cyclodextrin, can form supramolecular complexes that aggregate into vesicles in aqueous solutions. These can transform into sheet-like hydrogels, potentially useful in biochemistry and smart material design (Li et al., 2013).

Antibacterial Applications

Research has been conducted on its derivatives for antibacterial purposes. For example, a composite containing a derivative of this compound showed synergistic antibacterial activity, suggesting its potential use in sprayable graphene-based antibacterial solutions (Cai et al., 2011).

Synthesis of Cyclosporine A Derivatives

It's used in synthesizing derivatives of cyclosporine A, a significant immunosuppressive drug. This involves acetylation, bromation, and reaction with triphenylphosphine (Shen De-long, 2009).

Catalytic Applications

This compound serves as a useful catalyst in certain chemical reactions. For instance, it catalyzes the cyclotrimerization of aliphatic aldehydes under solvent-free conditions (Hon & Lee, 2001).

Safety And Hazards

Cyclopentyltriphenylphosphonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

cyclopentyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYWSVSFFTZZPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371008
Record name Cyclopentyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyltriphenylphosphonium bromide

CAS RN

7333-52-0
Record name Cyclopentyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7333-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromocyclopentane and triphenylphosphine are directly heated to 110° C. for 6 hrs in the absence of a solvent, and part of the unreacted raw material is dissolved in toluene, to obtain cyclopentyl triphenylphosphonium bromide. The resulting cyclopentyl triphenylphosphonium bromide is reacted with potassium tert-butoxide in the solvent tetrahydrofuran at 0° C. to generate the corresponding Ylide reagent, which undergoes Witting reaction with
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
R Araya-maturana, F Castañeda - Phosphorus, Sulfur, and Silicon …, 1993 - Taylor & Francis
Carboethoxymethylenetriphenylphosphorane 1 reacts with 1,4-dibromobutane and 1,5-dibromopentane under transylidation conditions in refluxing anhydrous benzene affording the …
Number of citations: 10 www.tandfonline.com
M Goyal, S Kumar, L Guo, SH Alrefaee… - Journal of the Taiwan …, 2021 - Elsevier
… Background: Corrosion mitigation potential of environmental sustainable cycloalkyltriphenylphosphonium based ionic liquids, namely, cyclopentyltriphenylphosphonium …
Number of citations: 5 www.sciencedirect.com
I Boettcher, W Elger, G Kirsch… - Journal of medicinal …, 1984 - ACS Publications
… solution of methylsulfinyl carbanion [prepared from NaH (80% pure, 9.6 g, 320 mmol) and Me2SO (256 mL)] was added to a stirred mixture of cyclopentyltriphenylphosphonium bromide …
Number of citations: 7 pubs.acs.org
I Kawasaki, M Terano, E Yada, M Kawai, M Yamashita… - Tetrahedron letters, 2005 - Elsevier
… a 2′,2′-disubstituted 1-tert-butoxycarbonyl-3-alkenyl-1H-indole as a model monomer from 1-Boc-3-formylindole 2 11 by treating with cyclopentyltriphenylphosphonium bromide as …
Number of citations: 8 www.sciencedirect.com
VV Sharutin, OK Sharutina, VS Senchurin - Russian Journal of General …, 2022 - Springer
… Under similar conditions, in reaction (2) with the participation of cyclopentyltriphenylphosphonium bromide, the formation of a brown precipitate was also observed, during …
Number of citations: 1 link.springer.com
VM Morin, PMJ Szell, E Caron‐Poulin… - …, 2019 - Wiley Online Library
The halogen bond has previously been explored as a versatile tool in crystal engineering and anion coordination chemistry, with mechanochemical synthetic techniques having been …
Y Shen, Y Xiang - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
A novel one-pot generation of perfluoroalkylated enolates by the reaction of PhMgBr with fluorinated β-ketophosphonium salts and its application to the synthesis of perfluoroalkylated …
Number of citations: 5 pubs.rsc.org
CJ Moody, GJ Warrellow - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
Heating the ortho-cycloalkylidene azidocinnamates (2b–e) in boiling toluene gives the indeno[1,2-b]tetrahydroazirines (8), derived by intramolecular ene reaction involving the CN bond …
Number of citations: 16 pubs.rsc.org
K Kakiuchi, H Okada, N Kanehisa, Y Kai… - The Journal of …, 1996 - ACS Publications
… A mixture of NaNH 2 (320 mg, 8.0 mmol) and cyclopentyltriphenylphosphonium bromide 7 (3.29g, 8.0 mmol) in dry toluene (12 mL) was stirred at ca. 70 C (oil bath temperature) for 5 h …
Number of citations: 14 pubs.acs.org
D Armesto, MG Gallego, WM Horspool… - Tetrahedron, 1995 - Elsevier
A novel synthetic route to chrysanthemic acid, 2-cyclopentylidenmethyl-3,3-dimethylcyclopropanecarboxylic acid, fluorenespiro-2,2-dimethylcyclopropanecarboxylic acid and …
Number of citations: 38 www.sciencedirect.com

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